![molecular formula C13H9N3O2S B4235719 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)
3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one, also known as OTB, is a benzotriazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. For example, the inhibition of MAO-B by 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is thought to be due to the formation of a covalent bond between the molecule and the enzyme, which prevents it from breaking down dopamine. Similarly, the anti-tumor activity of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to exhibit a variety of interesting biochemical and physiological effects, including the ability to inhibit MAO-B, induce apoptosis in cancer cells, and interfere with angiogenesis. Additionally, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one in lab experiments is its versatility. This compound has been shown to exhibit a variety of different effects in different cell types and under different conditions, making it a useful tool for investigating a wide range of biological processes. However, one of the limitations of using 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one. For example, further investigation is needed to fully understand the mechanism of action of this compound and how it interacts with different enzymes and signaling pathways. Additionally, more studies are needed to explore the potential therapeutic applications of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one in various disease contexts, including neurodegenerative disorders and cancer. Finally, the development of new synthetic methods for 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one may help to overcome some of the limitations associated with its use in lab experiments.
Scientific Research Applications
3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been studied extensively for its potential applications in scientific research, particularly in the areas of neuroscience and cancer biology. In the field of neuroscience, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, which may have therapeutic implications for the treatment of neurodegenerative disorders such as Parkinson's disease.
In cancer biology, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to exhibit anti-tumor activity in a variety of different cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to the ability of 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one has been shown to inhibit the growth of cancer cells by interfering with their ability to form new blood vessels, a process known as angiogenesis.
properties
IUPAC Name |
3-(2-oxo-2-thiophen-2-ylethyl)-1,2,3-benzotriazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(12-6-3-7-19-12)8-16-13(18)9-4-1-2-5-10(9)14-15-16/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGDWKEWCMOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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